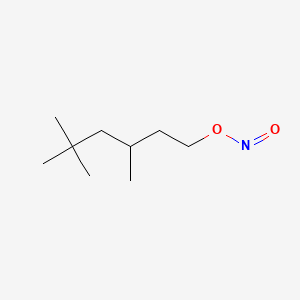

3,5,5-Trimethylhexyl nitrite

Description

Structure

3D Structure

Properties

CAS No. |

94134-31-3 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3,5,5-trimethylhexyl nitrite |

InChI |

InChI=1S/C9H19NO2/c1-8(5-6-12-10-11)7-9(2,3)4/h8H,5-7H2,1-4H3 |

InChI Key |

NXTWZLMLGHRVHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCON=O)CC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5,5 Trimethylhexyl Nitrite

Historical Evolution of Alkyl Nitrite (B80452) Synthesis Relevant to 3,5,5-Trimethylhexyl Nitrite Precursors

The synthesis of alkyl nitrites dates back to the 19th century, with the primary method involving the reaction of an alcohol with a nitrosating agent. researchgate.net Historically, the most common approach has been the reaction of an alcohol with nitrous acid (HONO). chemicalbook.comwikipedia.org This method is foundational and directly applicable to the synthesis of this compound from its precursor, 3,5,5-trimethylhexanol.

The classical procedure involves the dropwise addition of a strong mineral acid, such as concentrated sulfuric acid, to a cooled mixture of an aqueous sodium nitrite solution and the corresponding alcohol. chemicalbook.comwikipedia.orgyoutube.com The acid reacts with sodium nitrite to generate nitrous acid in situ, which then esterifies the alcohol.

Reaction Scheme: NaNO₂ + H₂SO₄ → HONO + NaHSO₄ R-OH + HONO → R-ONO + H₂O (where R = 3,5,5-trimethylhexyl)

This straightforward esterification has been a cornerstone of alkyl nitrite synthesis for over a century. chemicalbook.com While effective, this method can be prone to the formation of nitrogen oxide byproducts and requires careful temperature control to minimize decomposition of the product. youtube.com The historical significance of this method lies in its simplicity and direct applicability to a wide range of alcohols, including structural isomers like isoamyl alcohol to produce isoamyl nitrite. chemicalbook.com

Modern Preparative Routes

Contemporary synthetic chemistry has introduced more sophisticated and controlled methods for the preparation of alkyl nitrites, including this compound. These modern routes offer advantages in terms of yield, purity, and reaction conditions.

Direct nitrosation of 3,5,5-trimethylhexanol remains a primary modern route. This is typically an extension of the historical method but with a greater understanding of the reaction mechanism and the use of various nitrosating agents. Organic nitrites are commonly prepared from alcohols and sodium nitrite in a sulfuric acid solution. wikipedia.org The key is the generation of the nitrosating species in the presence of the alcohol.

Recent research has delved into the actual reactive species, suggesting that dinitrogen trioxide (N₂O₃), formed from nitrous acid, may be a key intermediate in the nitrosation of alcohols. advanceseng.com This deeper mechanistic understanding allows for more precise control of the reaction. The reaction of 3,5,5-trimethylhexanol with an acidified nitrite solution would proceed as follows:

Table 1: Reagents and Conditions for Nitrosation of 3,5,5-Trimethylhexanol

| Reagent 1 | Reagent 2 | Acid Catalyst | Typical Temperature | Product |

|---|---|---|---|---|

| 3,5,5-Trimethylhexanol | Sodium Nitrite | Sulfuric Acid | 0-5 °C | This compound |

The use of nitrosyl chloride (NOCl) in the presence of a base like pyridine (B92270) is another effective method for the nitrosation of alcohols. journals.co.za

Transesterification, or more accurately trans-nitrosation, has emerged as a valuable and mild method for synthesizing alkyl nitrites. This process involves the acid-catalyzed reaction of an alcohol with another alkyl nitrite. journals.co.za tert-Butyl nitrite is a particularly effective reagent for this purpose due to the equilibrium favoring the formation of the new, often primary or secondary, alkyl nitrite. journals.co.za

The reaction between 3,5,5-trimethylhexanol and tert-butyl nitrite would proceed as follows:

(CH₃)₃C-ONO + CH₃C(CH₃)₂CH₂CH(CH₃)CH₂CH₂-OH ⇌ (CH₃)₃C-OH + CH₃C(CH₃)₂CH₂CH(CH₃)CH₂CH₂-ONO

This method is advantageous as it can be performed under non-aqueous and extremely mild conditions. journals.co.za The equilibrium constants generally favor the conversion of primary alcohols, such as 3,5,5-trimethylhexanol, into their corresponding nitrites. journals.co.za

Emerging synthetic methods focus on improving safety, efficiency, and selectivity. One significant development is the use of microflow reactors for alkyl nitrite synthesis. advanceseng.com This technology allows for precise control over reaction conditions, including temperature and mixing, which is crucial when dealing with potentially unstable intermediates like nitrous acid and dinitrogen trioxide. advanceseng.comresearchgate.net A study demonstrated that the nitrosation of isopropanol (B130326) in a microflow system could achieve a yield of over 95% in less than 10 seconds. advanceseng.com This approach offers a safer and more efficient alternative to traditional batch processes, which are often hampered by laborious extractions and the formation of by-products. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves careful control of several key parameters to maximize yield and purity while minimizing side reactions.

Temperature: The nitrosation of alcohols is typically conducted at low temperatures, often between 0 and 5 °C. youtube.com This is critical to prevent the decomposition of the unstable nitrous acid and the alkyl nitrite product, as well as to limit the formation of gaseous nitrogen dioxide. youtube.com

Reagent Stoichiometry: The molar ratio of the alcohol, nitrite source, and acid must be carefully controlled. An excess of the alcohol may be used to ensure complete conversion of the nitrosating agent.

Rate of Addition: In the classical method, the slow, dropwise addition of acid to the alcohol-nitrite mixture is crucial for maintaining a low temperature and controlling the rate of reaction. chemicalbook.com

Purification: Post-synthesis purification often involves washing the crude product with a mild base, such as sodium bicarbonate solution, to remove residual acid, followed by washing with brine to remove water-soluble impurities. youtube.com

Table 2: Illustrative Optimization of Yield for an Alkyl Nitrite Synthesis

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Temperature | 25 °C | 5 °C | 0 °C |

| Acid Addition | Rapid | Slow | Dropwise |

| Yield | Low | Moderate | High (~77% for isoamyl nitrite) youtube.com |

Green Chemistry Approaches in this compound Production

Green chemistry principles are increasingly being applied to the synthesis of alkyl nitrites to enhance safety, reduce waste, and improve efficiency.

A primary example is the shift from traditional batch reactors to continuous-flow systems. researchgate.net Continuous-flow reactors, such as Corning® Advanced-Flow™ reactors, offer superior heat exchange and mixing, which allows for the safe handling of highly reactive and unstable intermediates. researchgate.net This technology enables the development of economically viable and user-friendly processes with high throughput and purity (93-98%). researchgate.net The significantly reduced reaction times, from hours in batch processes to seconds or minutes in flow reactors, also contribute to energy savings and a smaller manufacturing footprint. researchgate.net

Furthermore, research into alternative nitrosating agents and catalytic systems aims to reduce the reliance on strong mineral acids and minimize the production of waste streams. google.com For example, processes that recycle nitrogen oxides can significantly improve the sustainability of alkyl nitrite production. google.com The development of catalytic processes for NOx conversion and utilization represents a frontier in green chemistry that could lead to more sustainable pathways for producing N-containing compounds like alkyl nitrites. nih.gov

Mechanistic Investigations of Reactions Involving 3,5,5 Trimethylhexyl Nitrite

Radical Initiation and Propagation Mechanisms

Alkyl nitrites, including 3,5,5-trimethylhexyl nitrite (B80452), are well-recognized as effective sources of radicals under thermal or photolytic conditions. The relatively weak oxygen-nitrogen bond is central to its reactivity, initiating a cascade of radical-driven transformations.

The initial and rate-determining step in many radical reactions involving 3,5,5-trimethylhexyl nitrite is the homolytic cleavage of the O-N bond. This process can be induced by either heat or ultraviolet light, leading to the formation of two radical species. The energy required for this bond scission, known as the bond dissociation energy (BDE), is relatively low for the O-N bond in alkyl nitrites, typically in the range of 35-40 kcal/mol. This low BDE facilitates radical generation under mild conditions.

Thermal Initiation: Upon heating, the this compound molecule gains sufficient vibrational energy to overcome the O-N bond energy, resulting in its fragmentation.

Photochemical Initiation: Absorption of UV radiation excites the molecule to a higher electronic state, from which it can dissociate into radicals. The wavelength of light required corresponds to the energy needed to break the O-N bond.

The homolytic cleavage is a reversible process, with the generated radicals capable of recombining. However, in the presence of suitable substrates or under conditions that favor subsequent reactions, the forward reaction predominates.

The homolytic cleavage of the O-N bond in this compound yields a 3,5,5-trimethylhexyloxy radical and a nitric oxide (NO) radical.

Reaction: (CH₃)₃CCH₂CH(CH₃)CH₂-O-N=O → (CH₃)₃CCH₂CH(CH₃)CH₂-O• + •N=O

The 3,5,5-trimethylhexyloxy radical is a highly reactive oxygen-centered radical. Its subsequent reactions are dictated by the reaction conditions and the structure of the radical itself. Nitric oxide, a relatively stable radical, can participate in various subsequent steps, including radical trapping and catalysis.

The 3,5,5-trimethylhexyloxy radical, once generated, can undergo a variety of transformations, including intramolecular and intermolecular reactions. A particularly important reaction pathway for alkoxy radicals is intramolecular hydrogen abstraction, which can lead to the formation of cyclic products.

In the case of the 3,5,5-trimethylhexyloxy radical, a 1,5-hydrogen atom transfer is a sterically and energetically favorable process. This involves the abstraction of a hydrogen atom from the carbon at position 5 by the oxygen radical, proceeding through a quasi-six-membered ring transition state. This intramolecular rearrangement generates a carbon-centered radical, which can then undergo further reactions, such as cyclization or oxidation.

Intermolecularly, the 3,5,5-trimethylhexyloxy radical can add to unsaturated systems like alkenes and alkynes. This addition reaction forms a new carbon-oxygen bond and generates a new carbon-centered radical, which can propagate a radical chain reaction or be trapped by another radical, such as nitric oxide.

Table 1: Representative Radical Reactions of the 3,5,5-Trimethylhexyloxy Radical This table presents plausible reaction pathways based on the known reactivity of alkoxy radicals. Specific experimental data for the 3,5,5-trimethylhexyloxy radical is not widely available.

| Reaction Type | Reactant(s) | Product(s) | Conditions |

| Intramolecular H-Abstraction | 3,5,5-Trimethylhexyloxy radical | 3,5,5-Trimethyl-1-hexanol radical | Inert solvent, heat or UV light |

| Intermolecular Addition | 3,5,5-Trimethylhexyloxy radical, Ethene | 2-(3,5,5-Trimethylhexyloxy)ethyl radical | Presence of an alkene |

| Radical Trapping | 3,5,5-Trimethyl-1-hexanol radical, Nitric oxide | 1-Nitroso-3,5,5-trimethyl-1-hexanol | Presence of NO |

Nitrosation Reactions Mediated by this compound

This compound can also act as a nitrosating agent, transferring a nitroso group (-N=O) to a nucleophilic substrate. This reactivity is crucial in the synthesis of various nitrogen-containing compounds.

One of the most significant nitrosation reactions is the formation of N-nitrosamines from secondary amines. In this reaction, this compound serves as a source of the nitrosonium ion (NO⁺) or a related electrophilic nitrosating species. The reaction typically proceeds under acidic conditions, where the nitrite ester is protonated, facilitating the departure of the 3,5,5-trimethylhexyloxy group and the transfer of the nitroso group to the nitrogen atom of the secondary amine.

The general mechanism involves the nucleophilic attack of the secondary amine on the electrophilic nitrogen atom of the activated nitrite ester. This is followed by the elimination of 3,5,5-trimethylhexanol to yield the N-nitrosamine.

General Reaction: R₂NH + (CH₃)₃CCH₂CH(CH₃)CH₂-O-N=O → R₂N-N=O + (CH₃)₃CCH₂CH(CH₃)CH₂-OH

This compound can also react with carbon-based nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds. In these reactions, the enolate attacks the electrophilic nitrogen of the nitrite ester, leading to the formation of α-nitroso carbonyl compounds. These products can exist in equilibrium with their tautomeric oxime forms.

The reaction is typically carried out in the presence of a base to generate the enolate, followed by the addition of this compound. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

Table 2: Nitrosation Reactions Mediated by this compound This table provides illustrative examples of nitrosation reactions. Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature.

| Nucleophile | Product Type | General Reaction Conditions |

| Secondary Amine (e.g., Diethylamine) | N-Nitrosamine | Acidic catalysis (e.g., HCl) |

| Ketone Enolate (e.g., Cyclohexanone enolate) | α-Nitroso Ketone / α-Oximino Ketone | Base (e.g., LDA, NaOEt), aprotic solvent |

| Ester Enolate (e.g., Ethyl acetate (B1210297) enolate) | α-Nitroso Ester / α-Oximino Ester | Strong base (e.g., LDA), low temperature |

Deamination Pathways Initiated by this compound

Alkyl nitrites, including this compound, are effective reagents for the deamination of primary amines, a process that typically proceeds through the formation of a diazonium salt intermediate. Under acidic conditions, this compound is protonated to form nitrous acid in situ, which is the active nitrosating agent. researchgate.net The nitrous acid then reacts with a primary amine to form a diazonium ion, which is unstable and readily decomposes, releasing nitrogen gas and generating a carbocation.

The general mechanism for this deamination process can be outlined as follows:

Formation of the Nitrosating Agent: In the presence of an acid (H⁺), this compound is protonated and subsequently reacts to form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent. nih.gov

Formation of the Diazonium Ion: The primary amine attacks the nitrosating agent, leading to the formation of a diazonium ion (R-N₂⁺) after a series of proton transfer and dehydration steps.

Decomposition of the Diazonium Ion: The diazonium ion is highly unstable and rapidly decomposes, eliminating molecular nitrogen (N₂) and forming a carbocation.

Carbocation Reactions: The resulting carbocation can then undergo various reactions, such as substitution by a nucleophile present in the reaction mixture (e.g., water, halide ions) or elimination to form an alkene.

The bulky 3,5,5-trimethylhexyl group in the nitrite ester can influence the rate of the initial steps by sterically hindering the approach of the amine to the nitrosating species. However, once the diazonium ion is formed, the subsequent decomposition is generally rapid. The nature of the products formed from the resulting carbocation will depend on the reaction conditions and the structure of the original amine.

| Step | Description | Key Intermediates |

| 1 | Protonation and formation of the nitrosating agent | Protonated this compound, N₂O₃ |

| 2 | Nucleophilic attack by the primary amine | N-nitrosamine, Diazohydroxide |

| 3 | Formation and decomposition of the diazonium ion | Diazonium ion, Carbocation, N₂ |

| 4 | Carbocation trapping or elimination | Substituted product, Alkene |

Electrophilic and Nucleophilic Interactions of the Nitrite Functionality in Reaction Systems

The nitrite group (-ONO) in this compound is an ambident nucleophile, meaning it can react at two different sites: the nitrogen atom and the oxygen atoms. stackexchange.com This dual reactivity allows for both electrophilic and nucleophilic interactions.

Electrophilic Character:

The nitrogen atom in the nitrite group is electron-deficient and can act as an electrophile, particularly when the nitrite is activated by protonation or coordination to a Lewis acid. In this capacity, this compound can serve as a nitrosating agent for a variety of nucleophiles, including amines, amides, and enolates. wikipedia.org For instance, the reaction with a secondary amine leads to the formation of an N-nitrosamine.

The electrophilicity of the nitrogen atom is a key feature in the deamination reactions discussed in the previous section. The bulky 3,5,5-trimethylhexyl group may modulate the electrophilic reactivity through steric hindrance, potentially making it a more selective nitrosating agent compared to smaller alkyl nitrites.

Nucleophilic Character:

The oxygen atoms of the nitrite group possess lone pairs of electrons and can act as nucleophiles. This is most commonly observed in substitution reactions where the nitrite ion acts as the nucleophile. For example, in reactions with alkyl halides, the nitrite ion can attack the electrophilic carbon atom. Due to its ambident nature, this can result in the formation of two possible products: the alkyl nitrite (R-ONO) through O-alkylation, or a nitroalkane (R-NO₂) through N-alkylation. stackexchange.com

The ratio of these two products is influenced by several factors, including the nature of the alkyl group, the counter-ion, and the solvent. stackexchange.com For a sterically hindered substrate like a derivative of 3,5,5-trimethylhexane, an Sₙ1-like mechanism might be favored, which would lead to a carbocation intermediate. The subsequent attack by the nitrite ion would likely favor O-alkylation, forming the corresponding nitrite ester.

| Interaction Type | Reactive Site on Nitrite | Typical Substrate | Product Type |

| Electrophilic | Nitrogen | Primary/Secondary Amines | Diazonium ions/N-Nitrosamines |

| Nucleophilic (O-attack) | Oxygen | Alkyl Halides | Alkyl Nitrite |

| Nucleophilic (N-attack) | Nitrogen | Alkyl Halides | Nitroalkane |

Solvent Effects and Stereochemical Dynamics in this compound Reactivity

Solvent Effects:

The choice of solvent can have a profound impact on the rates and outcomes of reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate Sₙ2 reactions by solvating the cation of a salt while leaving the anion (the nucleophile) relatively free and reactive. nih.gov In the context of nucleophilic substitution where the nitrite ion is the nucleophile, such solvents would favor the formation of the nitroalkane product (N-attack). stackexchange.com

Conversely, polar protic solvents, such as water or alcohols, can solvate both the cation and the anion. This can stabilize the nitrite ion and potentially favor an Sₙ1-type mechanism, especially with a sterically hindered substrate that can form a relatively stable carbocation. In such cases, the solvent can also act as a competing nucleophile.

The following table summarizes the general influence of solvent type on nucleophilic substitution reactions involving the nitrite ion:

| Solvent Type | Characteristics | Effect on Reaction Mechanism | Favored Product (with Alkyl Halides) |

| Polar Protic (e.g., H₂O, EtOH) | Can form hydrogen bonds; solvates both cations and anions. | Can favor Sₙ1 by stabilizing carbocation intermediates. | May favor alkyl nitrite (O-attack) and alcohol (from solvent). |

| Polar Aprotic (e.g., DMF, DMSO) | Cannot form hydrogen bonds; solvates cations well, but not anions. | Favors Sₙ2 by increasing the effective nucleophilicity of the anion. | Tends to favor nitroalkane (N-attack). |

| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant; poor solvation of ions. | Generally disfavors reactions involving charged species. | Reaction rates are typically slow. |

Stereochemical Dynamics:

The stereochemistry of reactions involving this compound is largely dictated by the bulky and chiral nature of the alkyl group (if a specific stereoisomer is used) and the mechanism of the reaction.

In reactions where this compound acts on a chiral substrate, the stereochemical outcome will depend on the reaction pathway. For example, in an Sₙ2 reaction, where the nucleophile attacks from the side opposite to the leaving group, an inversion of stereochemistry at the reacting center is expected. libretexts.org

If the reaction proceeds through a carbocation intermediate (Sₙ1 mechanism), as might be the case in the decomposition of a diazonium salt derived from a chiral amine, the resulting planar carbocation can be attacked from either face by a nucleophile. This would lead to a racemic or nearly racemic mixture of products, resulting in a loss of stereochemical information.

The significant steric hindrance presented by the 3,5,5-trimethylhexyl group can also play a crucial role in directing the stereochemical outcome of reactions. libretexts.org The bulky group can shield one face of a reactive center, leading to a preferential attack from the less hindered side. This can result in a high degree of diastereoselectivity in certain reactions. The specific stereochemical outcomes would need to be determined experimentally for each reaction system.

Theoretical and Computational Studies of 3,5,5 Trimethylhexyl Nitrite

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, charge distribution, and the nature of chemical bonds, all of which are crucial determinants of a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

For 3,5,5-trimethylhexyl nitrite (B80452), the HOMO is anticipated to be localized primarily on the oxygen and nitrogen atoms of the nitrite group, specifically the non-bonding lone pair orbitals. This localization makes the nitrite group the molecule's primary site of nucleophilic and basic character. The LUMO, conversely, is expected to be an antibonding orbital (π*) associated with the N=O bond, rendering this bond susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Representative Alkyl Nitrite

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +0.5 | Antibonding π* orbital of the N=O group |

| HOMO | -9.8 | Non-bonding orbital on the oxygen and nitrogen atoms of the nitrite group |

| HOMO-LUMO Gap | 10.3 | Indicator of chemical reactivity |

Note: These values are illustrative for a generic alkyl nitrite and would require specific calculations for 3,5,5-trimethylhexyl nitrite.

The distribution of electron density within this compound is inherently uneven due to the differing electronegativities of the constituent atoms. The oxygen and nitrogen atoms of the nitrite functional group are significantly more electronegative than the carbon and hydrogen atoms of the alkyl chain. This disparity leads to a polarized molecule with a partial negative charge (δ-) concentrated on the nitrite group and a partial positive charge (δ+) dispersed across the alkyl framework.

This charge separation has profound implications for the stability of the molecule's covalent bonds. The C-O and O-N bonds are particularly noteworthy. The C-O bond, connecting the bulky 3,5,5-trimethylhexyl group to the nitrite moiety, is polarized towards the oxygen atom. The O-N bond is also polarized and is known to be relatively weak in alkyl nitrites, predisposing it to cleavage. wikipedia.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify these partial charges and bond orders, providing a more detailed picture of the molecule's electronic landscape and inherent instabilities.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the exploration of chemical reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies. This provides a dynamic view of how this compound participates in chemical reactions.

One of the most characteristic reactions of alkyl nitrites is the homolytic cleavage of the O-N bond upon exposure to heat or light. wikipedia.org This process generates an alkoxy radical and a nitric oxide radical. The energy required for this bond scission is known as the bond dissociation energy (BDE). libretexts.org

Computational methods can be used to map the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. The energy profile would show the reactants (this compound) at a certain energy level, rising to a higher energy transition state where the O-N bond is partially broken, and finally descending to the energy level of the products (3,5,5-trimethylhexyloxy radical and nitric oxide). The relatively low BDE of the O-N bond in alkyl nitrites suggests a correspondingly low activation energy for this process.

Table 2: Estimated Bond Dissociation Energies (BDEs) for a Typical Alkyl Nitrite

| Bond | Estimated BDE (kcal/mol) |

| C-O | 90-95 |

| O-N | 40-45 |

| N=O | 145-150 |

Note: These are generalized values for alkyl nitrites. The specific BDE for this compound would be influenced by the steric and electronic effects of the bulky alkyl group.

Alkyl nitrites can act as nitrosating agents, transferring a nitroso group (–N=O) to a suitable substrate. wikipedia.org The mechanism of this reaction can be complex and may proceed through different pathways depending on the reaction conditions and the nature of the substrate.

Computational studies can be employed to investigate the potential intermediates and transition states involved in these nitrosation reactions. For example, in the nitrosation of an amine, the reaction could proceed through a protonated intermediate or a charge-transfer complex. By calculating the energies of these species, the most likely reaction pathway can be determined. These calculations would provide valuable insights into the role of this compound as a nitrosating agent.

Conformational Analysis and Molecular Dynamics Simulations to Elucidate Reactivity

The 3,5,5-trimethylhexyl group is a large and flexible alkyl chain. The various possible spatial arrangements of this chain, known as conformations, can influence the reactivity of the nitrite functional group. Steric hindrance, for instance, can play a significant role in how easily other molecules can approach and react with the nitrite moiety.

Conformational analysis, using computational methods, can identify the most stable (lowest energy) conformations of this compound. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational flexibility and how this might impact its reactivity. acs.org For example, certain conformations might shield the nitrite group, making it less accessible for reaction, while other conformations might expose it, enhancing its reactivity. These simulations can provide a crucial link between the molecule's structure and its chemical behavior.

Prediction of Spectroscopic Signatures for Mechanistic Elucidation

In the study of chemical reactions and the elucidation of their mechanisms, the identification of transient intermediates and final products is paramount. Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm their structure. For a compound such as this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide a spectroscopic roadmap for its identification in complex reaction mixtures. These computational approaches, often employing density functional theory (DFT) and ab initio methods, are instrumental in understanding the electronic and geometric structures that govern the spectroscopic properties of the molecule. arxiv.orgarxiv.org

The accurate prediction of these spectra relies on the selection of appropriate theoretical models and basis sets that can adequately describe the electronic structure of the molecule. mdpi.com For instance, long-range corrected functionals in DFT have shown to be important for predicting certain NMR chemical shifts. mdpi.com The predicted spectra serve as a benchmark, aiding in the interpretation of experimental results and providing insights into the molecular changes occurring during a chemical transformation.

Infrared (IR) Spectroscopy Predictions

Theoretical IR spectra are typically calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations can predict the positions and relative intensities of the absorption bands corresponding to specific vibrational modes. For this compound, the most characteristic vibrations are associated with the nitrite (-ONO) functional group and the alkyl backbone.

The key predicted vibrational modes for this compound would include:

N=O Asymmetric Stretch: This is typically a strong absorption band and is one of the most characteristic peaks for a nitrite ester.

N=O Symmetric Stretch: Another strong absorption related to the nitrite group.

N-O Stretch: This vibration involves the single bond between the nitrogen and the oxygen of the alkoxy group.

C-H Stretches: Associated with the methyl, methylene, and methine groups in the trimethylhexyl chain.

C-H Bending Vibrations: These include scissoring, rocking, wagging, and twisting modes of the alkyl groups.

Below is a table of theoretically predicted IR absorption bands for this compound, calculated using a common DFT method (e.g., B3LYP with a 6-31G(d) basis set).

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 2960-2850 | C-H stretching (alkyl) | Strong |

| 1650-1680 | N=O asymmetric stretching | Strong |

| 1600-1625 | N=O symmetric stretching | Strong |

| 1470-1450 | C-H bending (CH₂/CH₃) | Medium |

| 1390-1365 | C-H bending (gem-dimethyl) | Medium |

| 1050-1000 | N-O stretching | Medium |

| 850-750 | O-N=O bending | Medium-Weak |

Note: The data in this table is hypothetical and representative of what would be expected from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and the electronic environment of each nucleus.

¹H NMR Predictions:

The proton NMR spectrum of this compound would be characterized by several distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon attached to the nitrite group would be the most deshielded.

| Predicted Chemical Shift (ppm) | Proton Assignment | Predicted Multiplicity | Predicted Integration |

| 4.5 - 4.8 | -CH₂-ONO | Triplet | 2H |

| 1.8 - 2.0 | -CH(CH₃)- | Multiplet | 1H |

| 1.2 - 1.4 | -CH₂-CH(CH₃)- | Multiplet | 2H |

| 1.0 - 1.2 | -CH₂-C(CH₃)₃ | Multiplet | 2H |

| 0.95 | -CH(CH₃)- | Doublet | 3H |

| 0.90 | -C(CH₃)₃ | Singlet | 9H |

Note: The data in this table is hypothetical and representative of what would be expected from computational predictions.

¹³C NMR Predictions:

The carbon NMR spectrum would provide complementary information, with the carbon atom bonded to the electronegative nitrite group showing the largest chemical shift.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| 70 - 75 | -CH₂-ONO |

| 50 - 55 | -CH₂-C(CH₃)₃ |

| 40 - 45 | -CH₂-CH(CH₃)- |

| 30 - 35 | -C(CH₃)₃ |

| 28 - 32 | -CH(CH₃)- |

| 25 - 28 | -C(CH₃)₃ |

| 20 - 25 | -CH(CH₃)- |

Note: The data in this table is hypothetical and representative of what would be expected from computational predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions

The UV-Vis spectrum of alkyl nitrites is characterized by absorptions arising from electronic transitions within the nitrite group. Time-dependent DFT (TD-DFT) is a common method for predicting these transitions. The primary electronic transition of interest in alkyl nitrites is the n → π* transition associated with the lone pair of electrons on the oxygen atoms and the π system of the N=O bond.

This transition is typically weak and occurs at longer wavelengths. A stronger π → π* transition is expected at shorter wavelengths.

| Predicted λmax (nm) | Electronic Transition | Predicted Molar Absorptivity (ε) |

| 350 - 380 | n → π | Low |

| 220 - 240 | π → π | High |

Note: The data in this table is hypothetical and representative of what would be expected from computational predictions.

By providing these predicted spectroscopic signatures, computational studies offer a powerful framework for the mechanistic elucidation of reactions involving this compound. The close agreement between theoretically predicted and experimentally observed spectra can provide strong evidence for the presence of this compound, even as a short-lived intermediate.

Applications of 3,5,5 Trimethylhexyl Nitrite As a Chemical Reagent and Precursor in Research

Utilization in Complex Organic Synthesis Methodologies

3,5,5-Trimethylhexyl nitrite (B80452), also known as isononyl nitrite, is a versatile reagent in organic synthesis, valued for its ability to participate in and facilitate the construction of complex molecular architectures. Its utility spans across various sophisticated synthetic strategies, including cascade reactions and the selective functionalization of organic molecules.

Cascade Reactions and Tandem Processes

While specific research detailing the use of 3,5,5-trimethylhexyl nitrite in cascade or tandem reactions is not extensively documented in readily available literature, the broader class of alkyl nitrites is known to participate in such processes. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient. For instance, a cobalt catalyst has been shown to facilitate a tandem process for synthesizing N,O-containing heterocycles by upcycling nitrite. nih.govresearchgate.net This process involves the deoxygenation of the nitrite to generate nitric oxide, which then couples with a benzyl (B1604629) radical. nih.govresearchgate.net This type of catalytic cycle, which combines multiple transformations in one pot, exemplifies the principles of tandem reactions and highlights the potential for alkyl nitrites like this compound to be employed in similar elegant synthetic strategies. nih.govresearchgate.net

Role in Nitrosation of Organic Compounds for Synthetic Purposes

Nitrosation, the process of introducing a nitroso group (-N=O) into an organic molecule, is a fundamental transformation in organic synthesis, and this compound serves as a key reagent in this context. wikipedia.org Alkyl nitrites are frequently used as nitrosating agents, particularly in non-aqueous conditions. researchgate.net The process typically involves the reaction of the alkyl nitrite with a substrate, leading to the formation of a nitroso derivative. wikipedia.org

The mechanism of nitrosation by alkyl nitrites can vary depending on the reaction conditions and the substrate. In acidic environments, alkyl nitrites can hydrolyze to form nitrous acid, which can then act as the nitrosating agent. rsc.orgrsc.org The reactivity of different alkyl nitrites can also vary, with t-butyl nitrite generally being more reactive than other isomers like iso-propyl and isopentyl nitrite. rsc.org

A significant application of this chemistry is the nitrosation of amines to form N-nitrosamines. libretexts.orgcardiff.ac.uk This reaction proceeds through the attack of the nucleophilic amine on the electrophilic nitrosonium ion (NO+), which can be generated from the alkyl nitrite. libretexts.org The stability of the resulting nitrosamine (B1359907) depends on the structure of the starting amine; secondary amines form stable N-nitrosamines, while primary amines lead to diazonium ions that can undergo further reactions. wikipedia.org

The following table summarizes the types of organic compounds that can be nitrosated using alkyl nitrites and the corresponding products:

| Substrate Type | Product |

| Secondary Amines | N-Nitrosamines |

| Alcohols | Alkyl Nitrites (transesterification) |

| Thiols | S-Nitrosothiols |

| Phenols | Nitrosophenols |

| Ketones (α-carbon) | α-Nitroso Ketones |

Precursor for Controlled Generation of Reactive Nitrogen Species in Chemical Research

This compound can serve as a precursor for the controlled generation of reactive nitrogen species (RNS), which are a family of molecules derived from nitric oxide (•NO) and superoxide (B77818) (O2•−). wikipedia.org RNS play crucial roles in various chemical and biological processes. The controlled release of these species is essential for studying their reactivity and potential applications.

One of the most significant RNS is nitric oxide (NO). The generation of NO from nitrite sources is a topic of considerable research interest. nih.gov For instance, the reduction of nitrite ions, which can be derived from alkyl nitrites, can be catalyzed by copper complexes to produce NO in a controlled manner. nih.govnih.govresearchgate.net This process is inspired by the enzymatic activity of nitrite reductases found in nature. nih.gov The rate of NO generation can often be controlled by factors such as the concentration of the reducing agent and the nitrite source. nih.gov

Other RNS that can be generated include nitrogen dioxide (•NO2) and dinitrogen trioxide (N2O3). wikipedia.org These species are involved in nitrosative stress and can react with a wide range of biological molecules. wikipedia.org The ability to generate these species from a stable precursor like this compound allows for detailed investigations into their chemical properties and reaction mechanisms.

Research into its Role in Polymer Chemistry and Curing Mechanisms

While direct research on this compound in polymer chemistry and curing is limited, the broader chemistry of nitrites and related compounds is relevant to these fields. Nitrites, particularly sodium nitrite, are well-known curing agents for meat products. nih.govnih.govresearchgate.netk-state.eduresearchgate.netusda.gov The curing process involves a series of chemical reactions that contribute to the color, flavor, and preservation of the meat. k-state.eduresearchgate.net The key reaction is the conversion of nitrite to nitric oxide, which then reacts with myoglobin (B1173299) to form the stable pink pigment characteristic of cured meats. k-state.eduearthwormexpress.com

In the context of polymer chemistry, the generation of reactive species from precursors can be utilized in polymerization and cross-linking (curing) processes. For example, the controlled release of radicals from a precursor can initiate polymerization. While not a direct application of this compound, the principles of controlled radical generation are fundamental to many polymerization techniques.

Furthermore, research has explored the development of thromboresistant coatings for polymeric materials by incorporating chemistry that generates nitric oxide at the polymer surface. nih.govresearchgate.net This involves doping a polymer film with a copper complex and a source of nitrite. nih.govresearchgate.net The controlled release of NO at the polymer-solution interface can mimic the function of endothelial cells and improve the biocompatibility of the material. nih.govresearchgate.net This innovative approach highlights the potential for applying the chemistry of nitrite derivatives in the field of biomedical polymers.

Analytical Methodological Advancements Utilizing this compound as a Research Probe

Alkyl nitrites, including isomers like isoamyl nitrite, have been the subject of analytical method development. nih.gov A rapid and sensitive method for the determination of isoamyl nitrite has been developed using flow injection analysis with on-line UV irradiation and luminol (B1675438) chemiluminescence detection. nih.gov This method is based on the photochemical reaction of the alkyl nitrite, which generates a species that can be detected by its chemiluminescence with luminol. nih.gov Such methods are important for quality control in pharmaceutical preparations and for forensic analysis. nih.gov

While specific methods utilizing this compound as a research probe are not widely reported, the principles demonstrated with other alkyl nitrites are transferable. The unique reactivity of the nitrite functional group can be exploited for the development of new analytical probes. For example, the reaction of nitrites to form colored or fluorescent compounds is a common basis for spectrophotometric and fluorometric assays. mdpi.com

The following table outlines some analytical techniques that have been used for the determination of nitrites and related compounds:

| Analytical Technique | Principle | Application |

| Flow Injection Analysis with Chemiluminescence Detection | Photochemical reaction of alkyl nitrite followed by detection of chemiluminescence with luminol. | Determination of isoamyl nitrite in pharmaceutical preparations. nih.gov |

| Ion Chromatography | Separation of nitrite and nitrate (B79036) ions followed by conductivity detection. | Determination of nitrite and nitrate in food and environmental samples. mdpi.comresearchgate.net |

| Spectrophotometry | Reaction of nitrite to form a colored azo dye. | Quantification of nitrite in various matrices. mdpi.com |

Environmental Transformation and Degradation Pathways of 3,5,5 Trimethylhexyl Nitrite

Photolytic Degradation Mechanisms in Simulated Environmental Systems

Photolysis is anticipated to be a significant degradation pathway for 3,5,5-trimethylhexyl nitrite (B80452) in the environment. Alkyl nitrites are known to be susceptible to decomposition upon exposure to light. scbt.com The C–O bond in alkyl nitrites is relatively weak, predisposing them to homolytic cleavage when subjected to ultraviolet radiation. wikipedia.org

The photolysis of alkyl nitrites in the atmosphere, and likely in sunlit surface waters, is initiated by the absorption of ultraviolet (UV) radiation. This process leads to the formation of an alkoxy radical and nitric oxide (NO). For instance, the photolysis of isopropyl nitrite in the air occurs between 300 and 425 nm. nih.govacs.org Through a series of secondary reactions, these initial products can lead to the formation of hydroxyl radicals (•OH), which are highly reactive and play a crucial role in atmospheric chemistry. nih.govacs.org

Table 1: Quantum Yield of Hydroxyl Radical Formation from Isopropyl Nitrite Photolysis

| Compound | Wavelength Range (nm) | Quantum Yield (Φ) of •OH Formation | Reference |

|---|

This interactive table summarizes the quantum yield for hydroxyl radical formation from the photolysis of isopropyl nitrite, which serves as an analogue for 3,5,5-trimethylhexyl nitrite.

The primary photoproducts from the photolysis of alkyl nitrites are the corresponding alkoxy radical and nitric oxide. wikipedia.org For this compound, this would result in the formation of the 3,5,5-trimethylhexyloxy radical and nitric oxide. In the presence of oxygen, the alkoxy radical can undergo further reactions. For example, the isopropoxy radical formed from isopropyl nitrite photolysis reacts with oxygen to produce hydroperoxyl radicals (HO₂) and acetone (B3395972). acs.org The hydroperoxyl radical can then react with nitric oxide to generate hydroxyl radicals. acs.org

Therefore, the anticipated photoproducts from this compound in an aerobic environment would include:

3,5,5-trimethylhexan-1-ol (B147576)

Nitric oxide (NO)

Nitrogen dioxide (NO₂) (from the oxidation of NO)

Hydroxyl radical (•OH)

Hydroperoxyl radical (HO₂)

Aldehydes or ketones from the degradation of the 3,5,5-trimethylhexyloxy radical.

Hydrolytic Stability and Decomposition Pathways in Aqueous Environments

Hydrolysis is another critical pathway for the degradation of this compound in aqueous environments. Alkyl nitrites are known to undergo both acid- and base-catalyzed hydrolysis. rsc.orgtandfonline.com Notably, acid-catalyzed hydrolysis is significantly faster than alkaline hydrolysis. rsc.org The decomposition of alkyl nitrites in the presence of water leads to the formation of the corresponding alcohol and nitrous acid (HNO₂). wikipedia.orgresearchgate.net The nitrous acid can then be oxidized to nitrate (B79036) (NO₃⁻). researchgate.net

In the case of isobutyl nitrite, decomposition in an aqueous solution yields isobutyl alcohol and nitrite, which is subsequently oxidized to nitrate. researchgate.net Similarly, n-butyl nitrite is converted to butanol, nitrite, and nitrate in acidic water. nih.gov Therefore, the hydrolysis of this compound is expected to produce 3,5,5-trimethylhexan-1-ol and nitrous acid, with the latter likely being oxidized to nitrate in aerobic aquatic systems. The rate of this hydrolysis will be dependent on the pH of the water body, with faster degradation expected in more acidic conditions.

Table 2: Hydrolysis Products of Short-Chain Alkyl Nitrites

| Alkyl Nitrite | Primary Hydrolysis Products | Reference |

|---|---|---|

| Isobutyl Nitrite | Isobutyl alcohol, Nitrite, Nitrate | researchgate.net |

This interactive table shows the identified hydrolysis products for analogous short-chain alkyl nitrites.

Microbial Biotransformation Potential and Pathways in Environmental Matrices

Microbial activity is a key driver of the degradation of many organic compounds in the environment. While specific studies on the microbial biotransformation of this compound are lacking, research on other alkyl nitro compounds indicates a potential for microbial degradation. A study screening various bacteria, yeasts, and fungi found that many were capable of assimilating nitroethane as a nitrogen source. nih.gov The yeast Hansenula mrakii was shown to oxidatively denitrify alkyl nitro compounds, producing nitrite. nih.gov Specifically, 2-nitropropane (B154153) and nitroethane were enzymatically oxidized to nitrite, along with acetone and acetaldehyde, respectively. nih.gov

This suggests that microorganisms possessing similar enzymatic machinery could potentially transform this compound. The initial step would likely involve the enzymatic cleavage of the nitrite group, leading to the formation of 3,5,5-trimethylhexan-1-ol and nitrite. The resulting alcohol could then be further metabolized by a wide range of microorganisms through pathways such as oxidation to the corresponding aldehyde and carboxylic acid, followed by entry into central metabolic pathways. The released nitrite can be utilized by nitrifying or denitrifying bacteria. acs.org

Kinetic Studies of Environmental Fate Processes and Half-Lives

Quantitative data on the environmental half-life of this compound are not available. However, based on the known instability of other alkyl nitrites, it is expected to have a relatively short persistence in the environment, particularly in the presence of sunlight and water. scbt.comwikipedia.org The half-life will be highly dependent on specific environmental conditions such as light intensity, pH, temperature, and microbial activity.

For example, the degradation of N-(n-butyl) thiophosphoric triamide (NBPT), another organic nitrogen compound, in soils was found to have a half-life ranging from 0.4 days in acidic soil to 2.1 days in slightly alkaline soil, demonstrating the strong influence of soil pH. mdpi.com While not a direct analogue, this illustrates the variability of degradation rates in different environmental compartments. The degradation of organotin compounds in soil also shows a dependence on the degree of substitution, with half-lives ranging from 24 to 220 days. nih.gov Given the susceptibility of alkyl nitrites to both photolysis and hydrolysis, their environmental half-lives are likely to be in the range of hours to days in aquatic and soil surface environments.

Chemical Transformation in Soil and Sediment Analogues

In soil and sediment, the transformation of this compound will be influenced by a combination of the processes described above. Photolysis will be significant at the surface of soils and in the water column above sediments. Hydrolysis will occur in the porewater of soils and sediments, with the rate being influenced by the local pH.

Advanced Analytical Techniques for Studying 3,5,5 Trimethylhexyl Nitrite in Research Contexts

Spectroscopic Methods for Mechanistic and Kinetic Elucidation (e.g., EPR for Radicals, In-Situ IR for Reaction Monitoring)

Spectroscopic techniques are indispensable for gaining real-time insights into the chemical transformations of 3,5,5-trimethylhexyl nitrite (B80452).

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radicals: Reactions involving alkyl nitrites can proceed through radical pathways, particularly under photolytic or thermolytic conditions. The relatively weak O-N bond in 3,5,5-trimethylhexyl nitrite can undergo homolytic cleavage to produce a 3,5,5-trimethylhexyloxyl radical and nitric oxide. nih.gov Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of paramagnetic species, including free radicals. nih.govnih.gov

In the context of studying this compound, EPR spectroscopy can be used to:

Identify Radical Species: Directly detect the 3,5,5-trimethylhexyloxyl radical, providing unequivocal evidence for a radical-based reaction mechanism.

Characterize Radicals: The EPR spectrum's g-value and hyperfine coupling constants offer structural information about the detected radical. youtube.com

Quantitative Analysis: By using spin trapping agents like α-phenyl N-tertiary-butyl nitrone (PBN) or 5,5-dimethyl-pyrroline N-oxide (DMPO), short-lived radicals can be converted into more persistent radical adducts, allowing for their quantification. nih.govresearchgate.net This enables the study of radical generation kinetics.

| EPR Application | Information Gained | Typical Spin Trap Used |

| Direct Detection | Identification of 3,5,5-trimethylhexyloxyl radical | None (for sufficiently stable radicals) |

| Spin Trapping | Detection and identification of transient radicals | DMPO, PBN |

| Kinetic Studies | Rate of radical formation and decay | DMPO, PBN |

In-Situ Infrared (IR) Spectroscopy for Reaction Monitoring: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions. nih.govmt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, concentration changes of reactants, intermediates, and products can be tracked continuously without the need for sampling. xjtu.edu.cn

For this compound, the nitrite functional group (-ONO) has strong, characteristic infrared absorption bands. The key vibrational modes are the N=O stretch and the N-O stretch. ojp.gov In-situ IR can be applied to:

Track Reactant Consumption: Monitor the decrease in the intensity of the characteristic nitrite peaks to determine the rate of consumption of this compound.

Monitor Product Formation: Observe the appearance and growth of vibrational bands corresponding to reaction products.

Identify Intermediates: Detect transient species that may appear and then disappear during the course of the reaction. mt.com

Elucidate Kinetics: The data collected provides detailed concentration-versus-time profiles, which are essential for determining reaction kinetics and understanding the reaction mechanism. youtube.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Alkyl Nitrites | Application in Reaction Monitoring |

| N=O Asymmetric Stretch | ~1650 - 1680 | Primary peak for monitoring concentration of this compound. |

| N=O Symmetric Stretch | ~1600 - 1625 | Confirmatory peak for the nitrite group. |

| O-N Stretch | ~750 - 850 | Can also be used to track the nitrite functional group. ojp.gov |

Chromatographic Techniques for Reaction Product Profiling and Purity Assessment

Chromatography is fundamental for separating complex mixtures, identifying reaction products, and determining the purity of this compound.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Purity Assessment: A GC analysis of a this compound sample can quickly reveal the presence of impurities, such as the parent alcohol (3,5,5-trimethylhexanol) or degradation products. The purity is determined by the relative area of the main peak.

Reaction Product Profiling: When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate and help identify the various products formed in a reaction. nih.gov This is crucial for understanding reaction selectivity and pathways.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis of this compound and its reaction products, particularly for less volatile or thermally sensitive compounds. jfda-online.comnih.gov

Methodology: A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would likely be effective for separating this compound from more polar reactants or products.

Detection: A UV detector is suitable for detecting the nitrite ester, which has a characteristic UV absorbance. nih.gov

| Technique | Stationary Phase Example | Detector | Primary Application |

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane | FID, MS | Purity assessment, reaction product profiling |

| HPLC | C18 (Reversed-Phase) | UV-Vis/DAD | Analysis of non-volatile products, purity |

Mass Spectrometry for Unraveling Reaction Intermediates and Pathways

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for molecular weight determination and structural elucidation. rsc.org

When analyzing this compound, MS can be used to:

Confirm Molecular Weight: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound.

Structural Elucidation: The fragmentation pattern, typically obtained using Electron Ionization (EI), provides a molecular fingerprint. Characteristic losses, such as the loss of •NO or •NO₂, can help confirm the structure of the alkyl nitrite.

Identify Reaction Products: In a GC-MS analysis, the mass spectrum of each separated component can be used to identify known and unknown reaction products. researchgate.net

Detect Reaction Intermediates: Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to analyze the reaction mixture directly, allowing for the detection of charged or easily ionizable intermediates in solution. rsc.org

| Ionization Technique | Information Obtained | Example Application |

| Electron Ionization (EI) | Molecular weight, fragmentation pattern | Structural confirmation of this compound |

| Electrospray Ionization (ESI) | Molecular weight of polar/ionic species | Detection of charged reaction intermediates from solution |

Nuclear Magnetic Resonance Spectroscopy for Structural Analysis in Reaction Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, NMR is used for:

Structural Verification: ¹H and ¹³C NMR spectra provide definitive proof of the structure. The chemical shifts, signal integrations, and coupling patterns of the protons on the trimethylhexyl chain, particularly the chemical shift of the protons on the carbon bearing the -ONO group, are characteristic.

Purity Determination: Quantitative NMR (qNMR) can be used to determine the purity of a sample with high accuracy by integrating the signals of the analyte against a certified internal standard.

Reaction Monitoring: NMR can be used to monitor the progress of a reaction by taking spectra of the reaction mixture at different time points. This allows for the simultaneous quantification of reactants, products, and any observable intermediates.

Dynamic Studies: Techniques like variable-temperature NMR can provide information on dynamic processes such as conformational changes or equilibria.

| NMR Nucleus | Expected Information for this compound |

| ¹H NMR | Chemical shifts, integration, and coupling patterns for all protons in the trimethylhexyl group. |

| ¹³C NMR | Number and chemical shifts of unique carbon atoms, confirming the carbon skeleton. |

| 2D NMR (e.g., COSY, HSQC) | Correlation between protons and carbons, confirming connectivity and assignments. ipb.pt |

Application of Electrochemical Methods in Reactivity and Stability Studies

Electrochemical methods study the relationship between chemical reactions and electricity. electrochemsci.org They can provide valuable insights into the redox properties of a molecule, which relates to its reactivity and stability. researchgate.net

While less common for alkyl nitrites than for inorganic nitrite ions, techniques like cyclic voltammetry (CV) could be applied in a research context to study this compound:

Redox Potentials: CV could be used to determine the oxidation and reduction potentials of the molecule. This information provides insight into the ease with which the molecule can accept or donate electrons, which is fundamental to its chemical reactivity.

Stability Assessment: By performing electrochemical measurements under various conditions (e.g., different solvents, pH), one could probe the stability of the molecule and its susceptibility to redox-initiated degradation.

Mechanistic Insights: The characteristics of the cyclic voltammogram can indicate the reversibility of redox processes and may hint at the fate of the molecule after electron transfer, potentially revealing aspects of its reaction mechanisms. acs.org

| Electrochemical Technique | Parameter Measured | Inferred Property of this compound |

| Cyclic Voltammetry (CV) | Oxidation and Reduction Potentials | Electron-donating/accepting ability, redox stability |

| Chronoamperometry | Current vs. Time | Kinetics of electrochemical reactions |

Future Directions and Emerging Research Avenues for 3,5,5 Trimethylhexyl Nitrite

Development of Novel Synthetic Applications and Methodologies

Alkyl nitrites are valued as versatile reagents in organic synthesis, primarily as sources of the nitroso group (NO) and as mild oxidants. researchgate.neteurekaselect.com Future research into 3,5,5-trimethylhexyl nitrite (B80452) could focus on leveraging its specific steric and electronic properties to develop novel synthetic transformations.

Exploration in C-H Functionalization: A significant area of contemporary organic synthesis is the direct functionalization of C-H bonds. While tert-butyl nitrite has been employed in C-H nitration reactions, the unique steric hindrance provided by the 3,5,5-trimethylhexyl group could impart novel regioselectivity in such transformations. rsc.org Future studies could investigate its efficacy in the nitration of complex molecules, where directing group assistance might be sterically sensitive.

Development of Novel Diazotization and Nitrosation Reactions: Alkyl nitrites are classical reagents for the diazotization of primary amines and N-nitrosation of secondary amines. researchgate.netrsc.org The solubility profile of 3,5,5-trimethylhexyl nitrite in various organic solvents could be advantageous in developing homogeneous reaction conditions for substrates with poor solubility in more polar solvents. Research in this area could lead to improved yields and cleaner reaction profiles for the synthesis of diazo compounds and N-nitrosamines, which are valuable synthetic intermediates. rsc.org

Application in Radical Chemistry: The O-N bond in alkyl nitrites is weak and can undergo homolytic cleavage to generate alkoxy radicals and nitric oxide. wikipedia.org The resulting 3,5,5-trimethylhexyloxy radical could be explored for its utility in initiating radical polymerization or in cascade reactions. Its bulky nature might influence the stereochemical outcome of radical additions and cyclizations.

A comparative overview of potential applications for different alkyl nitrites is presented in the table below.

| Application Area | Tert-Butyl Nitrite | Isoamyl Nitrite | Potential for this compound |

| C-H Nitration | Established reagent for aromatic and aliphatic C-H nitration. rsc.org | Used in some nitration reactions. | Potentially altered regioselectivity due to steric bulk. |

| Diazotization | Commonly used. | A traditional reagent for this purpose. | May offer advantages in specific solvent systems or with lipophilic substrates. |

| Radical Reactions | Generates t-butoxy radicals. | Generates isoamyloxy radicals. | The bulky 3,5,5-trimethylhexyloxy radical could offer unique reactivity. |

| Oxidation | Used as a mild oxidant. | Also used as an oxidant. | Potential for selective oxidations where substrate recognition is key. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Time-Resolved Probes

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new reactivity. The application of advanced spectroscopic techniques to reactions involving this compound could provide invaluable mechanistic details.

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy could be employed to detect and characterize the short-lived radical intermediates generated from the photolysis or thermolysis of this compound. researchgate.net This would provide insights into the kinetics and pathways of radical formation and subsequent reactions.

In Situ Spectroscopic Monitoring: The use of in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would allow for real-time monitoring of reactions involving this compound. This could help in identifying transient intermediates, understanding reaction kinetics, and optimizing reaction conditions for improved efficiency and selectivity.

Isotopic Labeling Studies: The synthesis of isotopically labeled this compound (e.g., with ¹⁵N) would be a powerful tool for elucidating reaction mechanisms, particularly in complex reaction networks where the fate of the nitrite group needs to be traced.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.neteuropa.eu The integration of this compound into flow chemistry setups is a promising avenue for future research.

Safer Handling of Hazardous Intermediates: Reactions involving diazonium salts, which are often generated using alkyl nitrites, can be hazardous in batch processes due to their potential for explosive decomposition. soci.org Performing these reactions in a continuous flow reactor minimizes the volume of the hazardous intermediate at any given time, significantly improving operational safety. europa.eu

Process Optimization and Automation: Automated flow synthesis platforms allow for rapid screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. researchgate.netsoci.org This would enable the rapid optimization of reactions utilizing this compound, leading to higher yields and purities.

Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multiple synthetic steps into a single continuous process, avoiding the isolation and purification of intermediates. nih.gov This approach could be applied to multi-step sequences where this compound is used in one of the transformations.

The table below outlines the potential benefits of using flow chemistry for reactions involving this compound.

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous intermediates. | Enhanced safety due to small reaction volumes. europa.eu |

| Heat Transfer | Less efficient, potential for hotspots. | Superior heat transfer, precise temperature control. europa.eu |

| Scalability | Can be challenging. | More straightforward scalability. |

| Automation | More complex to automate. | Readily integrated with automated systems. researchgate.net |

Exploration of Sustainable Chemical Processes Involving the Compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should include an emphasis on sustainability.

Development of Catalytic Processes: The use of catalysts can reduce the amount of reagents required and minimize waste generation. Research could focus on developing catalytic systems that utilize this compound as a terminal oxidant or as a source of reactive nitrogen species, thereby avoiding the use of stoichiometric amounts of the reagent.

Use of Greener Solvents: Exploring the use of this compound in environmentally benign solvents, or even under solvent-free conditions, would contribute to the development of more sustainable synthetic methodologies. rsc.org

Computational Predictions of Untapped Reactivity and Transformations for Research Discovery

Computational chemistry is a powerful tool for predicting the reactivity of molecules and for designing new experiments.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to model the electronic structure of this compound and to predict its reactivity in various chemical transformations. This could help in identifying novel, yet unexplored, reaction pathways.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the behavior of this compound in solution and its interactions with other molecules. This could be particularly useful for understanding its role in complex reaction mixtures and for predicting selectivity.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic signatures of transient intermediates, which would aid in their experimental detection and characterization using advanced spectroscopic techniques.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable reagent in organic synthesis and contribute to the broader advancement of chemical science.

Q & A

Q. What metadata is critical to include when publishing synthetic protocols for this compound?

- Methodological Answer : Report exact reagent grades, solvent drying methods, reaction times, and purification details (e.g., distillation cut points). Include raw spectral data (NMR, MS) in supplementary materials and specify instrument calibration protocols .

Q. How can researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Maintain geometric similarity in reactor design (e.g., agitation rate, heat transfer area). Use dimensionless numbers (e.g., Reynolds, Damköhler) to predict mixing and heat transfer limitations. Conduct sensitivity analyses on critical parameters (e.g., cooling rate) .

Conflict Resolution in Literature

Q. How to resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer : Replicate studies using identical catalysts and conditions. Compare turnover numbers (TON) and frequencies (TOF) normalized by surface area or active sites. Advanced characterization (e.g., XPS, TEM) can identify catalyst deactivation mechanisms overlooked in prior work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.